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Abstract

Pegapamodutide (formerly LY2944876 and OPK-88003) is a novel, long-acting dual agonist of
the glucagon-like peptide-1 (GLP-1) and glucagon receptors. Developed initially by Eli Lilly and
Company and later by OPKO Health, this oxyntomodulin analog was engineered to address
the multifaceted pathophysiology of type 2 diabetes and obesity. By combining the glucose-
lowering and appetite-suppressing effects of GLP-1 receptor activation with the potential
metabolic benefits of glucagon receptor engagement, pegapamodutide represents a
promising therapeutic strategy. This technical guide provides a comprehensive overview of the
discovery, development history, mechanism of action, and clinical evaluation of
pegapamodutide, with a focus on quantitative data and experimental methodologies to inform
researchers and drug development professionals.

Discovery and Development History

The development of pegapamodutide stems from the therapeutic potential of the naturally
occurring gut hormone oxyntomodulin, which exhibits dual agonism at both the GLP-1 and
glucagon receptors. The initial discovery and preclinical development were undertaken by Eli
Lilly and Company, who identified the molecule LY2944876.[1] The core concept was to create
a stabilized and long-acting analog of oxyntomodulin to overcome the short half-life of the
native peptide. This was achieved through PEGylation, a process that involves the covalent
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attachment of polyethylene glycol (PEG) chains to the peptide, thereby increasing its
hydrodynamic size and reducing renal clearance.

In 2010, Transition Therapeutics acquired the rights to a series of preclinical compounds from
Eli Lilly, including the molecule that would become known as TT401.[2] Transition Therapeutics,
later acquired by OPKO Health, continued the clinical development of the compound,
rebranding it as OPK-88003.[1] While some sources indicate the development of
pegapamodutide has been discontinued, more recent information suggests plans for a Phase
3 trial.[3][4]

Mechanism of Action: Dual Receptor Agonism

Pegapamodutide exerts its therapeutic effects by simultaneously activating the GLP-1 and
glucagon receptors, which are G-protein coupled receptors predominantly signaling through the
Gas subunit to increase intracellular cyclic AMP (CAMP).[4]

e GLP-1 Receptor (GLP-1R) Activation: Agonism at the GLP-1R is a well-established strategy
for the treatment of type 2 diabetes and obesity. Activation of this receptor in pancreatic 3-
cells enhances glucose-dependent insulin secretion.[4] In the central nervous system, GLP-
1R activation promotes satiety and reduces appetite. Furthermore, it slows gastric emptying,
contributing to a feeling of fullness and reducing postprandial glucose excursions.[4]

¢ Glucagon Receptor (GCGR) Activation: While glucagon is traditionally known for its role in
increasing hepatic glucose production, its chronic activation in the context of dual agonism is
thought to contribute to weight loss through increased energy expenditure and enhanced
lipid metabolism.[5] The co-activation of the GLP-1 receptor is believed to mitigate the
potential hyperglycemic effects of glucagon receptor agonism.

The synergistic action of activating both receptors is hypothesized to lead to superior glycemic
control and weight loss compared to selective GLP-1 receptor agonists.

Signaling Pathway of Pegapamodutide
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Pegapamodutide dual receptor signaling pathway.

Quantitative Data from Clinical Trials

Pegapamodutide has been evaluated in at least two significant Phase 2 clinical trials. The
following tables summarize the key efficacy data from these studies.

Eli Lilly Phase 2 Study (LY2944876/TT401)

This randomized, double-blind, placebo-controlled study enrolled 420 subjects with type 2
diabetes. The study included a 12-week blinded treatment period followed by a 12-week open-

label period.[2]

Table 1: Efficacy Results of the Eli Lilly Phase 2 Study of LY2944876 at 24 Weeks
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Treatment Group

Mean Change in HbAlc Mean Change in Body
from Baseline (%) Weight from Baseline (kg)

Placebo

LY2944876 (10mg)

Statistically significant vs.

Placebo

LY2944876 (15mg)

Statistically significant vs.

Placebo

LY2944876 (30mg)

Statistically significant vs.

Placebo

LY2944876 (50mg)

Upto-1.43 Up to -3.3*

Exenatide ER (2mg)

Similar to LY2944876 (50mg)

*Statistically significant relative to both placebo and exenatide arms at weeks 12 and 24.[2]

OPKO Health Phase 2b Study (OPK-88003;

NCT03406377)

This Phase 2b dose-escalation trial evaluated the effects of OPK-88003 on HbAlc and weight
loss over 30 weeks in 113 adult patients with type 2 diabetes.[6][7]

Table 2: Efficacy Results of the OPKO Health Phase 2b Study of OPK-88003 at 30 Weeks
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Patient
. Parameter OPK-88003 Placebo p-value
Population

Mean Change in
HbAlc from -1.30 -0.09 <0.0001

Baseline (%)

Modified Intent-
to-Treat (mITT)

Mean Change in
Body Weight
from Baseline
(kg)

-4.4 -1.8 0.01

% of Patients
with =25% Weight ~38% ~13% 0.008

Loss

Change in
Triglycerides

) -31.2 -11.6 0.005
from Baseline

(mg/dL)

Mean Change in
Per-Protocol HbAlc from -1.47 -0.25 <0.0001

Baseline (%)

Mean Change in
Body Weight
from Baseline
(kg)

-5.5 -1.9 <0.0001

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies of pegapamodutide are

not extensively available in the public domain. However, based on standard methodologies for

evaluating GLP-1 and glucagon receptor agonists, the following outlines the likely experimental
approaches.

In Vitro Receptor Activation Assays
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Objective: To determine the potency and efficacy of pegapamodutide at the human GLP-1 and
glucagon receptors.

Methodology:

e Cell Culture: HEK293 cells stably expressing the human GLP-1 receptor (hGLP-1R) or the
human glucagon receptor (hGCGR) are cultured in appropriate media.

o CAMP Measurement: Cells are seeded in 96-well plates and incubated with increasing
concentrations of pegapamodutide.

» Following incubation, intracellular cAMP levels are measured using a competitive
immunoassay or a reporter gene assay (e.g., CRE-luciferase).

o Data Analysis: Dose-response curves are generated, and EC50 values are calculated to
determine the potency of the compound at each receptor.

Animal Models of Diabetes and Obesity

Objective: To evaluate the in vivo efficacy of pegapamodutide on glycemic control and body
weight.

Methodology:

¢ Animal Models: Diet-induced obese (DIO) mice or genetically diabetic models (e.g., db/db
mice) are commonly used.

o Drug Administration: Pegapamodutide is administered via subcutaneous injection at various
doses and frequencies (e.g., once-weekly).

e Glycemic Control Assessment: Parameters such as fasting blood glucose, HbAlc, and
glucose tolerance (oral or intraperitoneal glucose tolerance tests) are measured.

» Body Weight and Composition: Body weight is monitored regularly. Body composition (fat
mass vs. lean mass) can be assessed using techniques like DEXA or NMR.

e Food Intake and Energy Expenditure: Food intake is measured daily. Energy expenditure
can be determined using indirect calorimetry.
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Phase 2 Clinical Trial Designh (Based on NCT03406377)

Objective: To evaluate the efficacy, safety, and tolerability of a dose-escalation regimen of
once-weekly OPK-88003 in subjects with type 2 diabetes.

Study Design: A randomized, double-blind, placebo-controlled, multicenter study.

Methodology:

Patient Population: Adults with type 2 diabetes inadequately controlled with diet and exercise
alone or on a stable dose of metformin.

e Intervention:

o Treatment Arm: Subcutaneous OPK-88003 with a dose-escalation regimen (e.g., 20 mg
for 4 weeks, then 40 mg for 4 weeks, followed by a target dose of 70 mg for 22 weeks).[6]

o Control Arm: Volume-matched placebo.

e Primary Endpoint: Absolute change in HbAlc from baseline to 30 weeks.

e Secondary Endpoints:

o

Change in body weight from baseline.

[¢]

Percentage of subjects achieving a target HbAlc (e.g., <7.0%).

[¢]

Percentage of subjects with a certain percentage of body weight loss (e.g., 25%).

[e]

Changes in fasting plasma glucose and lipid profiles.

o

Safety and tolerability assessments.

Experimental Workflow for a Phase 2 Clinical Trial
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Pegapamodutide: A Technical Overview of a Dual GLP-
1/Glucagon Receptor Agonist]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10832559#pegapamodutide-discovery-and-
development-history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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